5-Meo-eipt

Physicochemical Properties Lipophilicity Molecular Volume

5-MeO-EiPT (CAS 850032-66-5) features an intermediate N-ethyl-N-isopropyl substitution delivering a unique 5-HT2A/5-HT1A affinity ratio paired with the highest SERT inhibition among 5-MeO-tryptamines—making it irreplaceable for polypharmacology SAR studies. Its logP of 3.38 and molecular volume of 290 ų define a distinct physicochemical niche; neither 5-MeO-MiPT nor 5-MeO-DiPT serve as functional equivalents. Certified reference standards are available for forensic identification of emerging designer drugs in seized materials and biological samples. For research requiring a precise 5-HT2A/SERT ratio or defined lipophilicity, 5-MeO-EiPT is the essential comparator.

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
CAS No. 850032-66-5
Cat. No. B579851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Meo-eipt
CAS850032-66-5
SynonymsN-ethyl-N-isoprpyl-5-methoxy-tryptamine
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESCCN(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C
InChIInChI=1S/C16H24N2O/c1-5-18(12(2)3)9-8-13-11-17-16-7-6-14(19-4)10-15(13)16/h6-7,10-12,17H,5,8-9H2,1-4H3
InChIKeyVVEQXDHSGNBFLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A neat solid

Structure & Identifiers


Interactive Chemical Structure Model





5-MeO-EiPT (CAS 850032-66-5): A Serotonergic Tryptamine with Distinct Pharmacological Fingerprint Among N,N-Dialkyl Analogs


5-Methoxy-N-ethyl-N-isopropyltryptamine (5-MeO-EiPT) is a synthetic tryptamine classified as a non-selective serotonin receptor agonist and serotonergic psychedelic [1]. It is a potent full agonist of the human 5-HT2A receptor and exhibits high affinity for the 5-HT1A receptor, with a very weak interaction with the serotonin transporter (SERT) [1]. The compound is characterized by its specific N-ethyl-N-isopropyl amino substitution pattern, which differentiates it from related compounds like 5-MeO-MiPT (N-methyl-N-isopropyl) and 5-MeO-DiPT (N,N-diisopropyl).

Why 5-MeO-EiPT Cannot Be Substituted by Other 5-MeO-Tryptamines: Quantified Divergence in Receptor Affinity and Physicochemical Profile


Substitution with other 5-methoxy-N,N-dialkyltryptamines, such as 5-MeO-MiPT or 5-MeO-MET, is not functionally equivalent due to a documented rank order of activity across key serotonergic targets and distinct physicochemical properties [1]. The size of the N,N-dialkyl group directly influences the compound's binding profile; 5-MeO-EiPT possesses a unique balance of affinities that sets it apart from both bulkier and less bulky analogs [1]. Consequently, research requiring a specific ratio of 5-HT2A receptor agonism to SERT inhibition or a defined lipophilicity cannot simply interchange these compounds.

5-MeO-EiPT (CAS 850032-66-5): Quantitative Evidence of Differentiation from Closest Analogs


5-MeO-EiPT Exhibits Intermediate Molecular Volume and LogP Value Within the 5-MeO-Tryptamine Series

5-MeO-EiPT (5-MeO-EIPT) has a molecular volume and calculated octanol-water partition coefficient (logP) that are intermediate between its analogs 5-MeO-MiPT and 5-MeO-DiPT. This places it in a distinct physicochemical space, which can influence factors like membrane permeability and distribution [1].

Physicochemical Properties Lipophilicity Molecular Volume

5-MeO-EiPT's Lipophilicity (LogP) is Distinct from N-Methyl and N,N-Diisopropyl Analogs

The calculated octanol-water partition coefficient (logP) for 5-MeO-EiPT is 3.38, which is higher than the N-methyl analog 5-MeO-MiPT (logP = 3.00) but lower than the N,N-diisopropyl analog 5-MeO-DiPT (logP = 3.68) [1]. This difference in lipophilicity is a direct consequence of the N-ethyl-N-isopropyl substitution pattern.

Lipophilicity Physicochemical Properties LogP

5-MeO-EiPT Shows Lower Affinity for 5-HT1A and 5-HT2A Receptors Compared to Less Bulky Analogs

In a direct comparative in vitro study, 5-MeO-EiPT demonstrated a lower affinity for both the human 5-HT1A and 5-HT2A receptors compared to its less bulky N,N-dialkyl analogs 5-MeO-MET and 5-MeO-MiPT [1]. The rank order of affinity was 5-MeO-MET > 5-MeO-MiPT > 5-MeO-EiPT. This trend is quantified by Ki values in a separate study, showing 5-MeO-EiPT has a 5-HT1AR Ki of 18.4 nM and a 5-HT2AR Ki of 151 nM [2].

Receptor Binding 5-HT1A 5-HT2A Pharmacology

5-MeO-EiPT: Primary Application Scenarios Derived from Quantitative Evidence


Investigating Structure-Activity Relationships of Serotonergic Psychedelics

As a compound with a well-defined and intermediate N,N-dialkyl substitution pattern, 5-MeO-EiPT is an essential tool for SAR studies. Its distinct receptor binding profile, lower affinity for 5-HT1A/2A receptors compared to smaller analogs, and unique physicochemical properties (logP 3.38, molecular volume 290 ų) make it a valuable comparator for understanding how subtle structural changes impact pharmacodynamics and pharmacokinetics [1][2].

Development of Forensic Toxicology Standards and Analytical Methods

The compound is widely offered as a certified analytical reference standard (e.g., Cayman Chemical, Item No. 17299) for the identification of emerging designer drugs in forensic casework [1]. Its specific molecular properties and structure differentiate it from other tryptamines, making it a necessary standard for accurate detection and quantification in seized materials and biological samples.

In Vivo Behavioral Studies on the Role of 5-HT1A/2A Receptors

The head-twitch response (HTR) data shows that 5-MeO-EiPT induces a lower maximal response (Emax = 9.73 events) and is less potent (ED50 = 2.32 mg/kg) than 5-MeO-DMT (Emax = 38.1, ED50 = 4.84 mg/kg) in mice [1]. This quantifiably different behavioral profile makes it a specific pharmacological tool for dissecting the contributions of 5-HT1A and 5-HT2A receptor signaling pathways in animal models.

Research on Serotonin Transporter (SERT) Interaction

Despite its primary action as a receptor agonist, 5-MeO-EiPT has been reported to have the highest SERT affinity among a set of compared 5-MeO-tryptamines (5-MeO-MET, 5-MeO-MiPT, 5-MeO-EiPT) [1]. This property, along with its inhibitory effect on 5-HT uptake, makes it a compound of interest for studies exploring the polypharmacology of serotonergic agents, particularly those focusing on the interplay between receptor agonism and transporter inhibition.

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